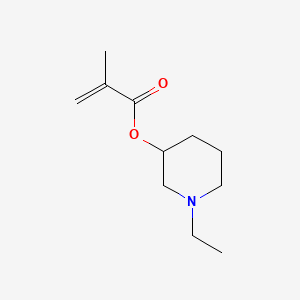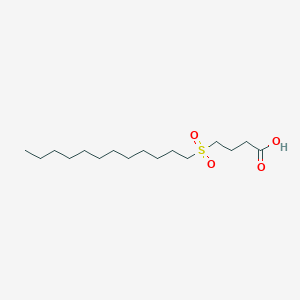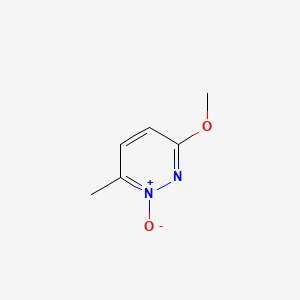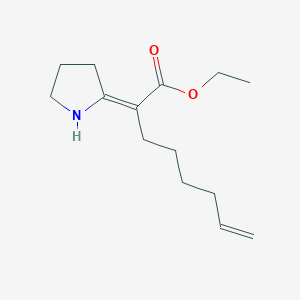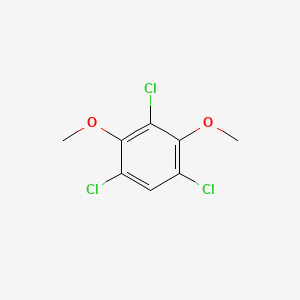
2,4-Dimethoxy-1,3,5-trichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-1,3,5-trichlorobenzene is an organic compound with the molecular formula C8H7Cl3O2 It is a derivative of benzene, where three chlorine atoms and two methoxy groups are substituted at the 1, 3, 5, 2, and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-1,3,5-trichlorobenzene typically involves the chlorination of 2,4-dimethoxybenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like carbon tetrachloride or chloroform to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-1,3,5-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups and electron-withdrawing chlorine atoms.
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Substituted derivatives where chlorine atoms are replaced by nucleophiles.
Oxidation: Quinones and other oxidized products.
Reduction: Dechlorinated derivatives and partially reduced products.
Applications De Recherche Scientifique
2,4-Dimethoxy-1,3,5-trichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-1,3,5-trichlorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy groups enhance the electron density on the aromatic ring, making it more reactive towards electrophiles. The chlorine atoms, being electron-withdrawing, create sites for nucleophilic attack. These interactions lead to the formation of various intermediates and final products, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
- 2,4-Dimethoxybenzene
Uniqueness
2,4-Dimethoxy-1,3,5-trichlorobenzene is unique due to the presence of both electron-donating methoxy groups and electron-withdrawing chlorine atoms. This combination imparts distinct reactivity patterns, making it a valuable compound for various synthetic applications. Compared to other trichlorobenzene derivatives, the methoxy groups in this compound significantly influence its chemical behavior, leading to unique reaction pathways and products.
Propriétés
Numéro CAS |
102312-34-5 |
|---|---|
Formule moléculaire |
C8H7Cl3O2 |
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
1,3,5-trichloro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H7Cl3O2/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3H,1-2H3 |
Clé InChI |
WJHPWRZIEUVASW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1Cl)Cl)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


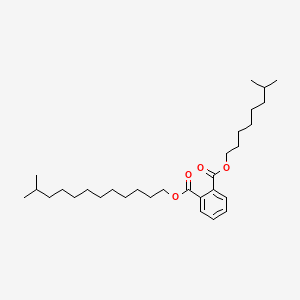
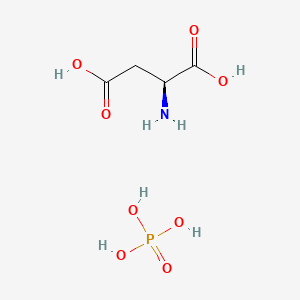
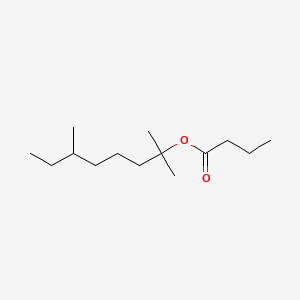
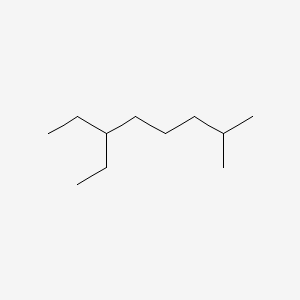
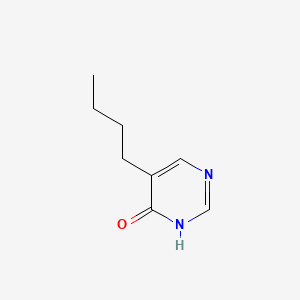
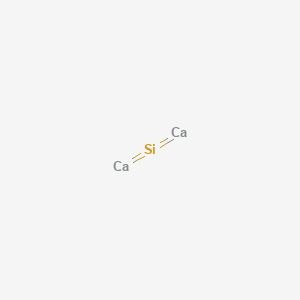

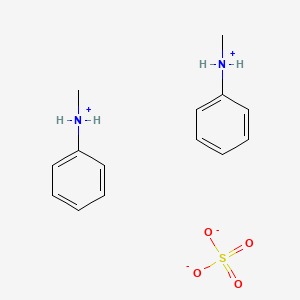
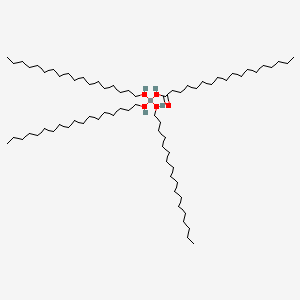
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
